molecular formula C12H14O3 B3132342 Methyl 2-benzyl-3-oxobutanoate CAS No. 3666-82-8

Methyl 2-benzyl-3-oxobutanoate

Cat. No.: B3132342
CAS No.: 3666-82-8
M. Wt: 206.24 g/mol
InChI Key: WYOAKCUFYGFYGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-benzyl-3-oxobutanoate is an organic compound with the molecular formula C12H14O3. It is a methyl ester derived from 2-benzyl-3-oxobutanoic acid. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-benzyl-3-oxobutanoate can be synthesized through the alkylation of enolate ions. The process involves the reaction of an enolate ion with an alkyl halide in an S_N2 reaction, where the nucleophilic enolate ion displaces the leaving group by backside attack . The enolate ion is typically generated from ethyl 3-oxobutanoate (ethyl acetoacetate) using a base such as sodium ethoxide in ethanol .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-benzyl-3-oxobutanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include α-alkylated esters, alcohols, carboxylic acids, and substituted esters, depending on the reaction conditions and reagents used.

Scientific Research Applications

Methyl 2-benzyl-3-oxobutanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 2-benzyl-3-oxobutanoate involves its interaction with various molecular targets and pathways. For example, in alkylation reactions, the enolate ion generated from the compound acts as a nucleophile, attacking electrophilic centers in alkyl halides to form new carbon-carbon bonds . The specific pathways and targets depend on the type of reaction and the conditions employed.

Comparison with Similar Compounds

Methyl 2-benzyl-3-oxobutanoate can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific functional groups and the resulting reactivity, making it valuable for specific synthetic applications.

Properties

IUPAC Name

methyl 2-benzyl-3-oxobutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O3/c1-9(13)11(12(14)15-2)8-10-6-4-3-5-7-10/h3-7,11H,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYOAKCUFYGFYGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(CC1=CC=CC=C1)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-benzyl-3-oxobutanoate
Reactant of Route 2
Reactant of Route 2
Methyl 2-benzyl-3-oxobutanoate
Reactant of Route 3
Reactant of Route 3
Methyl 2-benzyl-3-oxobutanoate
Reactant of Route 4
Reactant of Route 4
Methyl 2-benzyl-3-oxobutanoate
Reactant of Route 5
Reactant of Route 5
Methyl 2-benzyl-3-oxobutanoate
Reactant of Route 6
Reactant of Route 6
Methyl 2-benzyl-3-oxobutanoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.